![molecular formula C21H26N2O4S B6493809 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946372-53-8](/img/structure/B6493809.png)
4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is 402.16132849 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- F2385-0062 has been investigated for its role in hydromethylation reactions. Specifically, it has been used in the catalytic protodeboronation of pinacol boronic esters, leading to the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable and previously unknown, making it an exciting area of research.
- Molecular docking studies have suggested that a 2,3-disubstituted-4(3H)-quinazolinone containing a p-benzenesulfonamide moiety at C-2 and a phenyl ring at N-3 (similar to F2385-0062) exhibits potent COX-2 inhibitory activity . This finding highlights its potential as a candidate for developing anti-inflammatory drugs.
- F2385-0062 has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These natural products have biological significance, and their synthesis provides insights into their properties and potential applications.
- The benzylic position in F2385-0062 is interesting due to its reactivity. Benzylic halides typically react via SN2 pathways, while resonance-stabilized carbocations allow SN1 reactions for 2° and 3° benzylic halides . Understanding these reactions can guide further exploration of F2385-0062 derivatives.
Hydromethylation Reactions
COX-2 Inhibition
Total Synthesis of Natural Products
Benzylic Position Reactivity
Mechanism of Action
Target of Action
The primary targets of F2385-0062 are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that F2385-0062 may also interact with multiple targets.
Mode of Action
Indole derivatives, which f2385-0062 is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that F2385-0062 may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that F2385-0062 affects multiple pathways
Result of Action
The diverse biological activities associated with indole derivatives suggest that f2385-0062 may have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-10-23-19-8-7-17(13-16(19)6-9-20(23)24)22-28(25,26)18-11-14(2)21(27-4)15(3)12-18/h7-8,11-13,22H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQFICMVRLTAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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